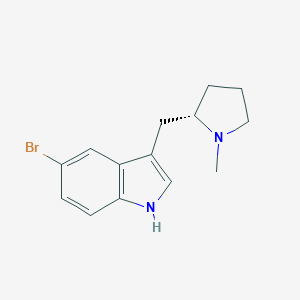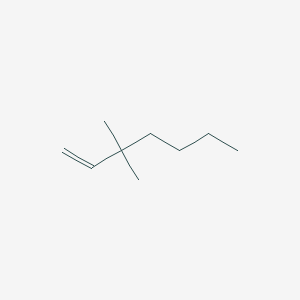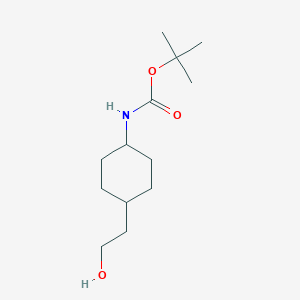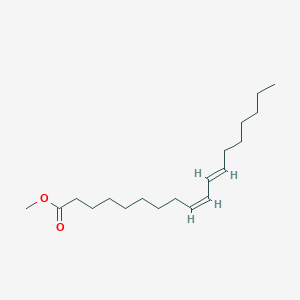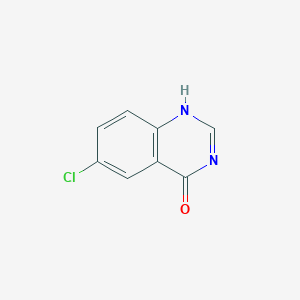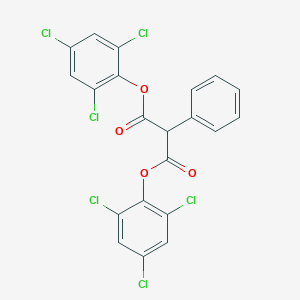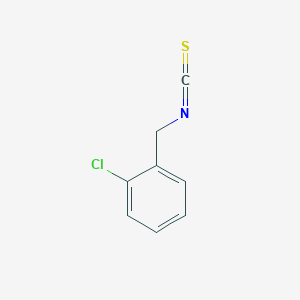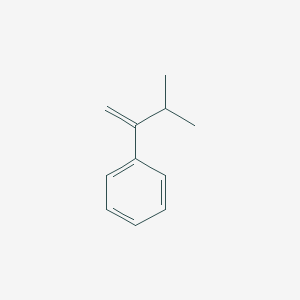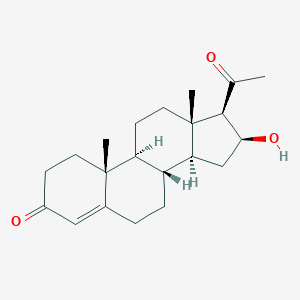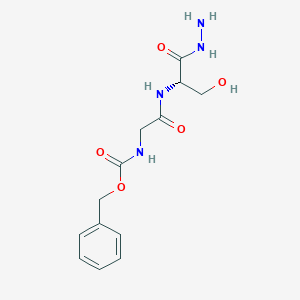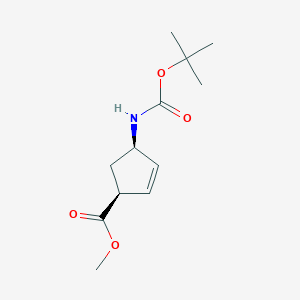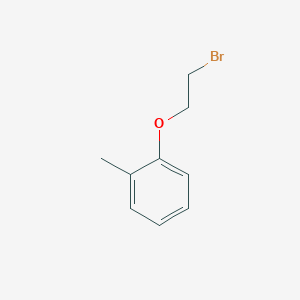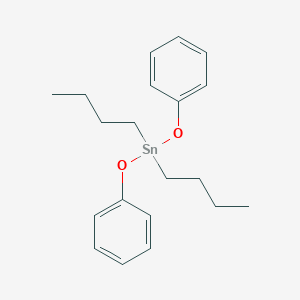
Dibutyl(diphenoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(diphenoxy)stannane, also known as DBDPS, is a chemical compound that belongs to the family of organotin compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H30O2Sn. DBDPS has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Dibutyl(diphenoxy)stannane is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule, which then undergoes a series of chemical reactions to produce the desired product. The exact mechanism of action may vary depending on the specific application of Dibutyl(diphenoxy)stannane.
Efectos Bioquímicos Y Fisiológicos
Dibutyl(diphenoxy)stannane has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic, with no significant adverse effects observed in animal studies. It is not known to have any significant impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl(diphenoxy)stannane has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits excellent catalytic activity and can be used in a wide range of organic synthesis reactions. However, Dibutyl(diphenoxy)stannane also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. It is also relatively expensive compared to other catalysts.
Direcciones Futuras
There are several potential future directions for the study and application of Dibutyl(diphenoxy)stannane. One area of interest is the development of new catalytic applications for Dibutyl(diphenoxy)stannane, particularly in the field of asymmetric synthesis. Another area of interest is the use of Dibutyl(diphenoxy)stannane as a flame retardant in polymers, with a focus on improving its performance and reducing its cost. Additionally, further studies are needed to fully understand the mechanism of action of Dibutyl(diphenoxy)stannane and its potential impacts on human health and the environment.
Métodos De Síntesis
Dibutyl(diphenoxy)stannane can be synthesized through the reaction between dibutyltin oxide and diphenyl ether. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Dibutyl(diphenoxy)stannane has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent catalytic activity in organic synthesis, and has been used as a catalyst in the production of various organic compounds. Dibutyl(diphenoxy)stannane has also been studied for its potential use as a flame retardant in polymers, due to its ability to inhibit the combustion process.
Propiedades
Número CAS |
17997-43-2 |
|---|---|
Nombre del producto |
Dibutyl(diphenoxy)stannane |
Fórmula molecular |
C20H28O2Sn |
Peso molecular |
419.1 g/mol |
Nombre IUPAC |
dibutyl(diphenoxy)stannane |
InChI |
InChI=1S/2C6H6O.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5,7H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
UROKUKHYYXBCQE-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES canónico |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



